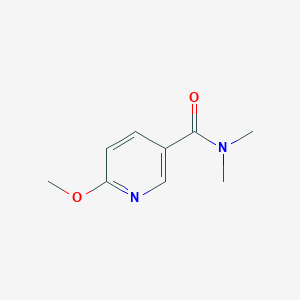

6-methoxy-N,N-dimethylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(12)7-4-5-8(13-3)10-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMMKBFHRBGOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxypyridine Precursors

A key starting point is the synthesis of 6-methoxy-substituted pyridine intermediates, which can be prepared by nitration, ammonolysis, and methoxylation of chloropyridine derivatives:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 2,6-dichloropyridine to 2,6-dichloro-3-nitropyridine | Concentrated sulfuric acid and nitric acid, 20–25 °C addition, heated 100–105 °C for 5 h | High yield (~75%), product isolated by filtration after quenching in ice water |

| 2 | Ammonolysis of 2,6-dichloro-3-nitropyridine to 2-amino-3-nitro-6-chloropyridine | Aqueous ammonia in methanol, 35–40 °C | Product isolated by filtration |

| 3 | Methoxylation of 2-amino-3-nitro-6-chloropyridine to 2-amino-3-nitro-6-methoxypyridine | Sodium methoxide in methanol, 10–60 °C (preferably 25–30 °C), molar ratio NaOMe 1.0–1.5 | Reaction quenched with water, product isolated by filtration |

This multi-step sequence is designed to efficiently introduce the methoxy group at the 6-position while installing an amino and nitro substituent at other positions, providing a versatile intermediate for further transformations.

Reduction to 2,3-Diamino-6-Methoxypyridine

The nitro group is reduced to an amino group using metal-based reduction:

| Reducing Agent | Solvent | Temperature | Notes |

|---|---|---|---|

| Stannous chloride dihydrate (SnCl2·2H2O) | Concentrated hydrochloric acid | 25–80 °C (preferably 35–40 °C) | Produces 2,3-diamino-6-methoxypyridine dihydrochloride salt, isolated by filtration |

This reduction is conducted in acidic aqueous medium, favoring selective conversion of the nitro group to amine without affecting other functional groups.

Neutralization and Isolation of 2,3-Diamino-6-Methoxypyridine

The dihydrochloride salt is neutralized with bases such as aqueous ammonia or organic bases in polar solvents (water or alcohol) at mild temperatures (10–30 °C), adjusting pH to 7–8 to precipitate the free base, which is isolated by filtration.

Carboxamide Formation and N,N-Dimethylation

While direct literature on the exact preparation of this compound is limited, standard synthetic organic chemistry methods apply:

Carboxamide introduction : Typically, the carboxamide group at the 3-position can be introduced by converting the corresponding 3-carboxylic acid or ester derivative of 6-methoxypyridine to the amide via coupling agents or direct amidation.

N,N-Dimethylation : The amide nitrogen can be dimethylated using methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

A general synthetic approach involves:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of 6-methoxypyridine-3-carboxylic acid to 6-methoxypyridine-3-carboxamide | Coupling agents (e.g., PyBOP), amine source (dimethylamine) | Reaction in dichloromethane under inert atmosphere |

| 2 | N,N-Dimethylation of carboxamide nitrogen | Methyl iodide or Eschweiler–Clarke conditions | Controlled to avoid overalkylation |

This approach is consistent with methods used for similar pyridine carboxamide derivatives in medicinal chemistry.

Research Findings and Optimization

The nitration and ammonolysis steps are critical for regioselectivity and yield, with temperature control and reagent stoichiometry being key parameters.

The methoxylation step using sodium methoxide in methanol is efficient, with reaction temperature around 25–30 °C and molar ratio of sodium methoxide near 1.05 moles per mole of substrate providing optimal yield and purity.

Metal reductions using stannous chloride dihydrate in concentrated hydrochloric acid provide clean conversion of nitro to amine groups without over-reduction or side reactions.

Neutralization and isolation steps benefit from mild temperatures and careful pH adjustment to maximize product recovery and purity.

Alternative synthetic strategies for related pyridine derivatives involve palladium-catalyzed cross-coupling and other modern synthetic methods, but the classical nitration, ammonolysis, and reduction remain cost-effective and scalable.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-N,N-dimethylpyridine-3-carboxamide.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: 6-hydroxy-N,N-dimethylpyridine-3-carboxamide

Reduction: N,N-dimethylpyridine-3-carboxamide

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that nitrogen-containing heterocycles, including derivatives like 6-methoxy-N,N-dimethylpyridine-3-carboxamide, exhibit substantial antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

Compounds with a pyridine structure have been linked to anti-inflammatory effects. For instance, derivatives similar to this compound have been evaluated for their ability to modulate inflammatory pathways in vitro and in vivo, suggesting their utility in treating conditions like arthritis and other inflammatory diseases .

1.3 Neuropharmacological Effects

The compound may also play a role in neuropharmacology. Pyridine-based compounds have been studied for their potential to influence neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety .

Material Science Applications

2.1 Solvent Properties

this compound can serve as a solvent in various polymerization processes. Its ability to dissolve a range of polar and non-polar substances makes it suitable for applications in inks, coatings, and adhesives, where it can enhance the performance of materials by improving solubility and stability .

2.2 Polymerization Initiator

As a polymerization initiator, this compound has shown promise in the copolymerization of β-butyrolactones, highlighting its effectiveness in catalyzing reactions that lead to the formation of complex polymer structures .

Case Studies

Mechanism of Action

The mechanism of action of 6-methoxy-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Roles

The following table summarizes key analogs of N,N-dimethylpyridine-3-carboxamide derivatives, highlighting structural differences and applications:

Key Observations:

Substituent Position and Bioactivity :

- Nicosulfuron ’s 2-sulfamoyl group and pyrimidine ring are essential for ALS inhibition, enabling weed control in maize at low doses (2–40 g/ha) .

- 5,6-Dichloro analogs (e.g., C₈H₈Cl₂N₂O) lack herbicidal activity but serve as intermediates for kinase inhibitors, reflecting the importance of halogenation in modulating electronic properties .

- Methoxy vs. Chloro : Methoxy groups generally improve solubility, whereas chloro substituents enhance lipophilicity and stability, influencing pharmacokinetics in drug design .

- Synthetic Pathways: Nicosulfuron is synthesized via coupling 6-amino-N,N-dimethylpyridine-3-carboxamide with a sulfamoyl chloride intermediate, achieving >95% purity . Adamantyl derivatives (e.g., Compound 25) are prepared through thiol-alkylation reactions, yielding 70% isolated purity .

Physicochemical Properties

Notes:

- The methoxy group in the query compound likely reduces LogP compared to chlorinated analogs, aligning with its predicted higher solubility.

- Nicosulfuron’s higher melting point reflects its crystalline sulfamoyl-pyrimidine structure .

Biological Activity

6-Methoxy-N,N-dimethylpyridine-3-carboxamide (CAS No. 152858-19-0) is a pyridine derivative that has garnered interest in various scientific fields due to its potential biological activities. This compound features a methoxy group and a dimethylamino group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol. The presence of the methoxy and dimethylamino groups enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with N,N-dimethylamine, often facilitated by dehydrating agents like thionyl chloride or phosphorus oxychloride under reflux conditions in solvents such as dichloromethane or toluene.

Antimicrobial Properties

Research has indicated that compounds in the pyridine class, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyridine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain studies have highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it was shown to inhibit cell proliferation in breast cancer cell lines, likely due to its interaction with cellular receptors involved in growth regulation .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, altering their activity.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses related to growth and survival .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This study suggests that the compound may serve as a lead for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Methoxy-N,N-diethylpyridine-3-carboxamide | Ethyl groups instead of methyl | Similar antimicrobial properties |

| 6-Hydroxy-N,N-dimethylpyridine-3-carboxamide | Hydroxyl group replaces methoxy | Enhanced solubility; different reactivity |

| N,N-Dimethylpyridine-3-carboxamide | Lacks methoxy group | Reduced biological activity |

This comparison highlights how structural variations can influence biological activity and chemical properties.

Q & A

Q. What are the established synthetic routes for 6-methoxy-N,N-dimethylpyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves functionalization of pyridine precursors. A plausible route includes:

Methoxy Introduction : Bromination at the 6-position of pyridine-3-carboxamide, followed by nucleophilic substitution using methoxide (e.g., NaOMe/MeOH) .

N,N-Dimethylation : Reaction of the amide group with dimethylamine (HNMe₂) in the presence of coupling agents like HATU or DCC. Alternatively, methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃) can achieve quaternization.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>98%) .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Use anhydrous conditions for methylation to prevent hydrolysis.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- Carboxamide carbonyl: δ ~167 ppm.

- Methoxy carbon: δ ~55 ppm.

- IR : Strong C=O stretch at ~1650 cm⁻¹; C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 195.1 (calculated for C₉H₁₂N₂O₂).

Validation : Compare with published spectra of structurally related pyridinecarboxamides .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability :

- Hydrolytically stable under neutral conditions but degrades in strong acids/bases.

- Light-sensitive: Store in amber vials to prevent photodegradation.

- Storage :

- -20°C under inert gas (N₂/Ar) for long-term stability.

- Short-term storage at 4°C in desiccators (humidity <30%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities (e.g., unreacted starting materials) may skew bioassay results .

- Assay Standardization :

- Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Include positive/negative controls (e.g., known kinase inhibitors for kinase assays).

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations—calibrate assays using a standardized ATP curve .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications :

- Functional Group Additions : Introduce halogens (Cl, F) at the pyridine 2-position to enhance lipophilicity and blood-brain barrier penetration.

- Computational Modeling :

Example : A 2022 study on pyridinecarboxamides demonstrated that replacing methoxy with ethoxy improved solubility but reduced target affinity by 30% .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays :

- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells.

- CRISPR/Cas9 knockout models to verify dependency on suspected pathways.

- Metabolomic Profiling : LC-MS/MS analysis to identify downstream metabolites and affected pathways (e.g., altered ATP levels in kinase inhibition) .

- In Vivo Models : Administer the compound in zebrafish or murine models to assess bioavailability and toxicity. Monitor plasma levels via LC-MS .

Data Interpretation : Cross-correlate in vitro IC₅₀ values with in vivo efficacy to identify discrepancies caused by protein binding or metabolism.

Q. What analytical methods are recommended for detecting degradation products?

Methodological Answer:

- Forced Degradation Studies :

- Acid/Base Hydrolysis : Reflux in 1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Treat with 3% H₂O₂ at room temperature.

- Detection :

- UPLC-MS/MS : Identify degradation products (e.g., demethylated or hydrolyzed derivatives) using a BEH C18 column and ESI+ mode.

- Stability-Indicating Assays : Validate HPLC methods per ICH Q2(R1) guidelines .

Example : A 2023 study identified N-methylpyridine-3-carboxamide as the primary hydrolytic degradation product under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.